2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide
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Overview
Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide typically involves the reaction of 1,3-disubstituted thioureas with chloroacetylchloride. This reaction yields 2-imino-4-thiazolidinone derivatives under regioselective conditions, which are dependent on the pKa values of the amines involved . The reaction is highly efficient and can be performed in the absence of a base, making it a straightforward synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidinone derivatives
Scientific Research Applications
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide: Another thiazolidinone derivative with similar biological activities.
(2-imino-4-oxo-thiazolidin-3-ylmethyl)-triphenyl-phosphonium:
Uniqueness
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the piperidinyl and phenyl groups enhances its interaction with molecular targets, making it a promising candidate for drug development and other scientific applications.
Biological Activity
The compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, supported by diverse research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18N4O3S
- CAS Number : 301683-37-4
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that thiazolidinone derivatives can have MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Minimum Bactericidal Concentration (MBC) : The MBC values correspondingly indicate strong bactericidal activity, suggesting that these compounds not only inhibit growth but also kill bacteria .
- Biofilm Formation Inhibition : The compound has also demonstrated the ability to inhibit biofilm formation, which is crucial in treating persistent infections associated with biofilm-producing bacteria .
Antiviral Activity
Thiazolidinones have been investigated for their antiviral potential, particularly against viral targets such as the hepatitis C virus (HCV).
- Inhibition of NS5B RNA Polymerase : Some derivatives of thiazolidinones have shown to inhibit the activity of NS5B RNA polymerase by over 95%, indicating a strong antiviral effect .
- EC50 Values : The effective concentration (EC50) values for some derivatives have been reported in the low micromolar range, demonstrating promising antiviral activity .
Case Study 1: Antimicrobial Evaluation
A study published in ACS Omega assessed a series of thiazol-4-one derivatives, including those structurally related to our compound. The most active derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, showcasing the potential of thiazolidinones in clinical applications .
Case Study 2: Antiviral Screening
In a comprehensive review of antiviral agents, several thiazolidinone derivatives were highlighted for their ability to inhibit HCV replication. Compounds with specific substitutions on the thiazolidinone scaffold showed enhanced activity against HCV NS5B with IC50 values below 35 μM .
Table 1: Biological Activity Summary of Thiazolidinone Derivatives
Compound | Activity Type | MIC (μg/mL) | MBC (μg/mL) | EC50 (μM) |
---|---|---|---|---|
Compound A | Antimicrobial | 0.22 | 0.45 | - |
Compound B | Antiviral | - | - | 32.2 |
Compound C | Biofilm Inhibition | - | - | - |
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c17-16-19-15(22)13(23-16)10-14(21)18-11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7,13H,1-3,8-10H2,(H,18,21)(H2,17,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZWHCREYFEFIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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